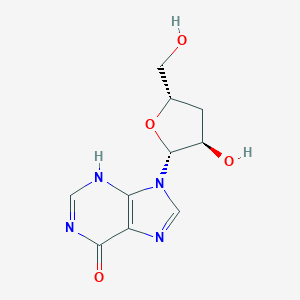
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, also known as F-carborane nucleoside, is a synthetic nucleoside analog that has shown potential in cancer therapy. It is a combination of a modified sugar molecule and a modified base, which gives it unique properties that make it a promising candidate for cancer treatment.
Mecanismo De Acción
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside inhibits the growth of cancer cells by interfering with their DNA synthesis. It is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. This compound nucleoside has also been shown to inhibit the activity of enzymes involved in DNA synthesis, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound nucleoside has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can reach the target cells effectively. This compound nucleoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has several advantages for lab experiments. It is stable in solution, which makes it easy to handle and store. It is also easy to synthesize in large quantities. However, this compound nucleoside has some limitations for lab experiments. It is expensive to synthesize, which limits its availability for research. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside research. One direction is to further study its potential in cancer therapy, particularly in combination with other anti-cancer drugs. Another direction is to study its potential in imaging and diagnosis of cancer. This compound nucleoside could also be studied for its potential in other diseases, such as viral infections. Finally, further research is needed to optimize the synthesis method and improve the availability of this compound nucleoside for research.
Métodos De Síntesis
The synthesis of 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside involves a series of chemical reactions that modify the sugar and base molecules. The modified sugar molecule is first synthesized using a combination of chemical reactions involving arabinose and fluorine. The modified base molecule is then synthesized using a combination of chemical reactions involving uracil and carborane. The final step involves combining the modified sugar and base molecules to form this compound nucleoside.
Aplicaciones Científicas De Investigación
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound nucleoside is also being studied for its potential in imaging and diagnosis of cancer. Its unique properties make it a promising candidate for targeted cancer therapy.
Propiedades
Número CAS |
157444-53-6 |
|---|---|
Fórmula molecular |
C11H10B10FN2O5 |
Peso molecular |
377.3 g/mol |
InChI |
InChI=1S/C11H10B10FN2O5/c22-5-6(26)4(2-25)29-8(5)24-1-3(7(27)23-9(24)28)10-11-13(10)15(11)18(14(10)11)16-12-17-20-19(16)21(17)20/h1,4-6,8,25-26H,2H2,(H,23,27,28)/t4-,5+,6-,8-,10?,11?/m1/s1 |
Clave InChI |
FSYQQKZZLXMLKG-BAFBOGLKSA-N |
SMILES isomérico |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)[C@H]9[C@H]([C@@H]([C@H](O9)CO)O)F |
SMILES |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F |
SMILES canónico |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F |
Sinónimos |
5-CFAU 5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil 5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, (A-D-arabino)-stereoisomer 5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



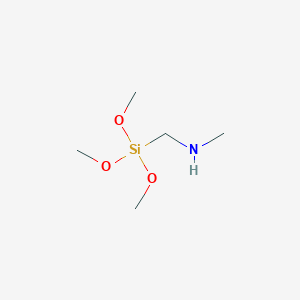
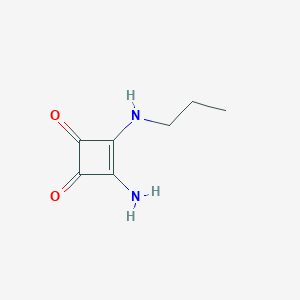

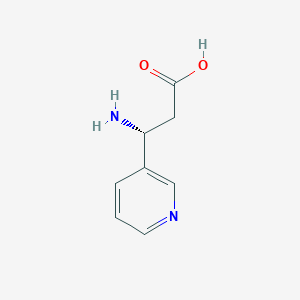
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)

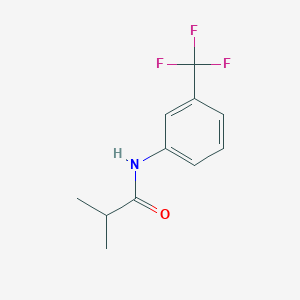
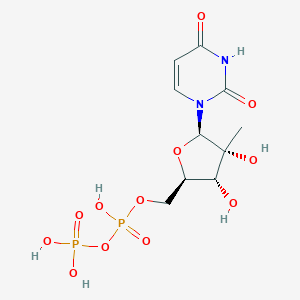

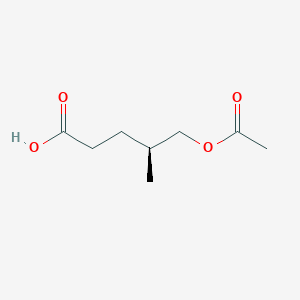
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
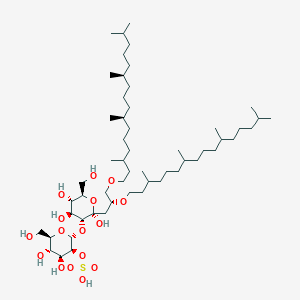
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
